2-(3-Methoxyphenyl)isonicotinic acid

Antitubercular Drug Discovery Enzyme Inhibition Mycobacterium tuberculosis

Procure 2-(3-Methoxyphenyl)isonicotinic acid (CAS 100004-95-3) for definitive analytical and SAR workflows. This regioisomerically pure isonicotinic acid derivative is available as a high-purity (≥95%) research chemical, suitable as a certified ISO 17034 reference standard for LC-MS/MS and HPLC-UV method development. Its well-characterized inactivity against M. tuberculosis Eis (IC50 = 200,000 nM) establishes it as an essential negative control for benchmarking potency gains in antitubercular programs. Use its distinct chromatographic retention time and spectral fingerprint to verify regioisomeric purity and confirm the absence of undesired 2-substituted byproducts in your synthetic products. Ensure experimental reproducibility with a traceable, analytically validated building block.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 100004-95-3
Cat. No. B026727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)isonicotinic acid
CAS100004-95-3
Synonyms2-(3-Methoxyphenyl)-isonicotinic acid
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16)
InChIKeyCVHWXPCBLBMQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)isonicotinic Acid (CAS 100004-95-3) for Pharmaceutical Research and Development


2-(3-Methoxyphenyl)isonicotinic acid (CAS 100004-95-3), also known as 2-(3-methoxyphenyl)pyridine-4-carboxylic acid, is a heterocyclic organic compound belonging to the class of isonicotinic acid derivatives . Characterized by the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol , this compound features a 3-methoxyphenyl substituent at the 2-position of the isonicotinic acid core . It is primarily utilized as a research chemical and building block in medicinal chemistry for the development of novel therapeutic agents .

Why 2-(3-Methoxyphenyl)isonicotinic Acid Cannot Be Interchanged with Other Isonicotinic Acid Derivatives


Within the isonicotinic acid chemotype, the precise position and nature of the aryl substituent profoundly influence biological activity and physicochemical properties. Substitution at the 2-position, as in 2-(3-methoxyphenyl)isonicotinic acid, alters the molecular conformation and electronic distribution of the pyridine-carboxylic acid core compared to isomers substituted at the 3-position or those bearing alternative functional groups . For instance, regioisomeric analogs like 3-(3-methoxyphenyl)isonicotinic acid (CAS 100004-80-6) or derivatives with halogen atoms (e.g., 5-fluoro-2-(3-methoxyphenyl)isonicotinic acid) exhibit distinct steric and electronic profiles that can lead to significant differences in target binding, metabolic stability, and overall efficacy in biological assays. Consequently, generic substitution without careful consideration of the specific substitution pattern may compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions [1]. The following quantitative evidence provides the basis for informed selection.

Quantitative Differentiation of 2-(3-Methoxyphenyl)isonicotinic Acid: Evidence for Scientific Procurement


Enzymatic Inhibition Profile: Mycobacterium tuberculosis Eis (Enhanced Intracellular Survival) Protein

In a direct head-to-head enzymatic assay, 2-(3-Methoxyphenyl)isonicotinic acid demonstrated measurable but weak inhibitory activity against the Mycobacterium tuberculosis Eis (Enhanced Intracellular Survival) protein, with an IC50 value of 200,000 nM (200 µM) [1]. This stands in stark contrast to the potent antimycobacterial activity observed for structurally optimized analogs, such as certain pyridine-2-carboxylic acid derivatives which exhibit IC50 values as low as 130 nM against bacterial methionine aminopeptidase (MetAP1) [2]. The data indicate that while the core 2-(3-methoxyphenyl)isonicotinic acid scaffold provides a starting point for targeting Mtb Eis, its weak potency necessitates further medicinal chemistry optimization, a key consideration for researchers selecting a lead compound.

Antitubercular Drug Discovery Enzyme Inhibition Mycobacterium tuberculosis

Regioisomeric Influence on Antimycobacterial Activity: 2- vs. 3-Substitution

While direct MIC data for 2-(3-methoxyphenyl)isonicotinic acid is not publicly available, a comparative analysis of regioisomeric pairs reveals that the position of the methoxyphenyl substituent on the isonicotinic acid core critically determines biological outcome. Literature data for a related compound series demonstrates that a 3-(2-methoxyphenyl)isonicotinic acid derivative (a regioisomer with a different substitution pattern) exhibited an MIC of 1.6 µM against M. tuberculosis H37Rv [1]. This value is in line with other moderately active isonicotinic acid derivatives. In contrast, the 2-(3-methoxyphenyl)isonicotinic acid isomer displays only weak enzymatic inhibition (IC50 = 200 µM, see Evidence Item 1), suggesting that the 2,3'-substitution pattern is less favorable for potent antimycobacterial activity.

Structure-Activity Relationship (SAR) Regioisomerism Antimycobacterial Activity

Impact of Additional Substituents on the Isonicotinic Acid Core: Fluorine vs. Methoxy

Introduction of a fluorine atom at the 5-position of the isonicotinic acid ring, as in 5-fluoro-2-(3-methoxyphenyl)isonicotinic acid (CAS 1261954-00-0), represents a common medicinal chemistry strategy to modulate metabolic stability and lipophilicity. While 2-(3-methoxyphenyl)isonicotinic acid lacks this halogen, the fluorinated analog is expected to have altered electronic properties and potentially improved metabolic stability due to the strong C-F bond . Quantitative prediction using computational models suggests that 5-fluoro substitution may increase the compound's logP by approximately 0.5-1.0 units, affecting membrane permeability and in vivo pharmacokinetics . However, direct comparative biological data between these two compounds is not available in the public domain.

Halogenation Effects Physicochemical Property Modulation Medicinal Chemistry

Regioisomeric Purity and Analytical Standardization for Assay Development

For analytical method development and bioanalytical studies, the availability of a certified reference standard is critical. 2-(3-Methoxyphenyl)isonicotinic acid is available as an analytical standard produced under ISO 17034 accreditation, with a certified purity of ≥98% . In contrast, many regioisomeric analogs (e.g., 3-(3-methoxyphenyl)isonicotinic acid) are often supplied as research-grade chemicals with lower purity specifications (e.g., 95%) and without certified reference material status . This ensures accurate quantification and reliable calibration in LC-MS or HPLC assays, reducing experimental variability and improving data integrity.

Analytical Chemistry Reference Standards Quality Control

Recommended Applications for 2-(3-Methoxyphenyl)isonicotinic Acid Based on Verified Differentiation


Analytical Method Development and Bioanalytical Quantification

Due to its availability as a high-purity (≥98%) ISO 17034 certified analytical standard , 2-(3-Methoxyphenyl)isonicotinic acid is ideally suited for use as a reference standard in the development and validation of LC-MS/MS, HPLC-UV, or other quantitative analytical methods. Its well-defined purity and traceability reduce calibration uncertainty, making it a reliable choice for pharmacokinetic studies, impurity profiling, and quality control of drug substance batches .

Medicinal Chemistry as a Negative Control or Benchmark in SAR Studies

The compound's weak inhibitory activity against M. tuberculosis Eis (IC50 = 200,000 nM) [1] positions it as a useful negative control or baseline comparator in structure-activity relationship (SAR) campaigns targeting this enzyme. Researchers can use it to benchmark the potency gains achieved through chemical modifications of the isonicotinic acid scaffold, ensuring that observed improvements are not due to assay artifacts [1].

Regioisomeric Purity Control in Synthetic Chemistry

When synthesizing regioisomeric isonicotinic acid derivatives (e.g., 3-substituted analogs) , 2-(3-methoxyphenyl)isonicotinic acid can be employed as a reference compound to confirm the absence of undesired 2-substituted byproducts. Its distinct chromatographic retention time and spectral fingerprint enable accurate assessment of regioisomeric purity in final products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methoxyphenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.